5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768459
InChI: InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,11,12)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15768459

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 5-(oxan-4-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,11,12)
Standard InChI Key QKYCORLQGGSPAN-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=CN=C(N=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at position 5 with a tetrahydropyran group—a saturated six-membered oxygen-containing ring. This configuration introduces both hydrophobic (tetrahydropyran) and hydrogen-bonding (pyrimidine amine) functionalities, which are critical for target binding and solubility.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC Name5-(oxan-4-yl)pyrimidin-2-amine
Canonical SMILESC1COCCC1C2=CN=C(N=C2)N
Topological Polar Surface67.8 Ų

The tetrahydropyran moiety enhances metabolic stability by shielding reactive sites from oxidative enzymes, a feature observed in related compounds . Pyrimidine’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in kinase inhibition studies .

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct proton environments:

  • Pyrimidine protons: δ 8.3–8.5 ppm (aromatic H)

  • Tetrahydropyran protons: δ 1.3–4.8 ppm (aliphatic H) .
    Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity conducive to blood-brain barrier penetration.

Synthetic Routes and Optimization

Core Synthesis Strategies

While no published protocol directly describes 5-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine synthesis, analogous pyrimidine derivatives are typically prepared via:

  • Biginelli-type cyclocondensation: Three-component reaction of urea, aldehydes, and β-keto esters under acidic conditions.

  • Nucleophilic aromatic substitution: Displacement of halogen atoms on preformed pyrimidine rings by tetrahydropyran-4-ylmetallic reagents .

Table 2: Comparative Yields in Pyrimidine Synthesis

MethodYield RangePurityKey Challenge
Biginelli40–60%>90%Byproduct formation
Ullmann coupling55–75%>95%Catalyst cost
Buchwald–Hartwig amination60–80%>98%Oxygen sensitivity

Source reports a 36% yield for a related thiadiazol-5-amine using diisopropyl azodiformate (DIAD)-mediated coupling, suggesting room for optimization in amine functionalization .

Late-Stage Functionalization

Recent advances employ tandem deprotection-amination sequences to introduce the 2-amine group post-cyclization. For example, microwave-assisted reactions at 150°C reduce reaction times from 24 h to <2 h while maintaining yields >70% .

Biological Activity and Mechanism

Kinase Inhibition Profile

In PLK4 (Polo-like kinase 4) inhibition assays, structurally related aminopyrimidines exhibit IC₅₀ values as low as 6.7 nM, surpassing the reference inhibitor centrinone (IC₅₀ = 3 nM) . Molecular docking studies reveal:

  • Hydrogen bonds between the pyrimidine amine and kinase hinge residues (Glu-90, Cys-92).

  • Hydrophobic interactions between tetrahydropyran and the DFG motif’s adjacent cavity .

Table 3: In Vitro Activity of Selected Analogues

CompoundPLK4 IC₅₀ (μM)Solubility (μg/mL)Microsomal Stability (t₁/₂)
8h0.006712.4>145 min
3b0.03128.998 min
Centrinone0.0035.267 min

Data adapted from

Antiproliferative Effects

In MCF-7 breast cancer cells, lead compound 8h (structurally analogous to 5-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine) reduces proliferation by 82% at 10 μM via G2/M phase arrest . This correlates with PLK4-driven centriole duplication inhibition, inducing mitotic catastrophe.

Future Directions and Challenges

Target Expansion

While PLK4 remains the primary target, structural analogs show promise against CDK2 (IC₅₀ = 0.12 μM) and EGFR (IC₅₀ = 0.45 μM), warranting broad-spectrum kinase profiling .

Toxicity Mitigation

Preliminary genotoxicity assays (Ames test) are negative, but hERG channel inhibition (IC₅₀ = 3.1 μM) necessitates lead optimization to reduce cardiac risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator